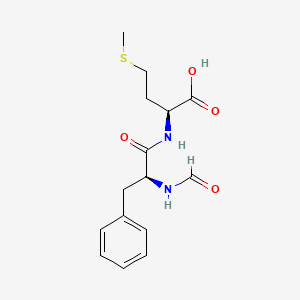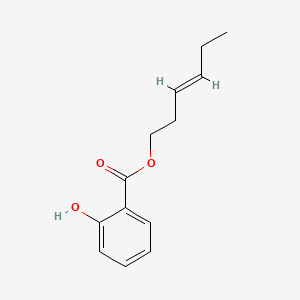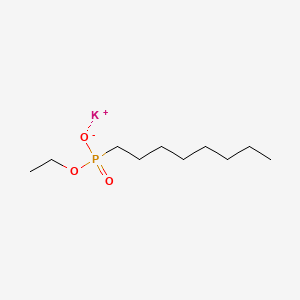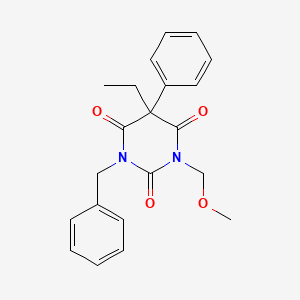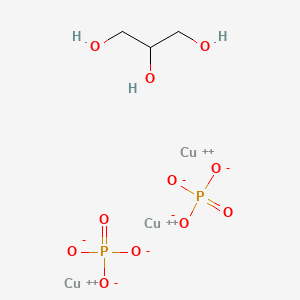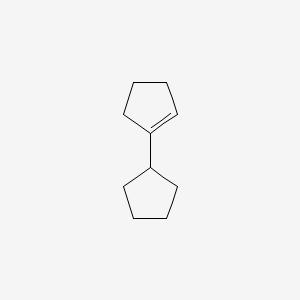![molecular formula C16H15ClN2O2 B13798369 Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a chemical compound with the molecular formula C16H15ClN2O2 and a molecular weight of 302.7555 g/mol . It is known for its unique structure, which includes a benzyl group, a chloroacetate moiety, and a hydrazono group attached to a 4-methylphenyl ring . This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate typically involves the reaction of benzyl chloroacetate with 4-methylphenylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazono linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazono group can be oxidized to form corresponding azo compounds.
Reduction Reactions: The hydrazono group can also be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, azo compounds, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The hydrazono group is particularly reactive and can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-chloroacetate: A related compound with a similar structure but lacking the hydrazono group.
4-Methylphenylhydrazine: A precursor used in the synthesis of Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate.
Uniqueness
This compound is unique due to the presence of both the chloroacetate and hydrazono groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2O2 |
|---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-7-9-14(10-8-12)18-19-15(17)16(20)21-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3/b19-15+ |
InChI Key |
RIADLAWXBAWXSL-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)OCC2=CC=CC=C2)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
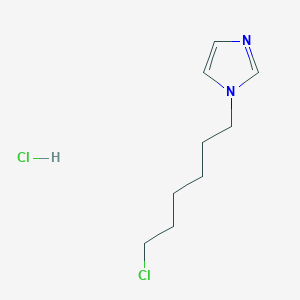
![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
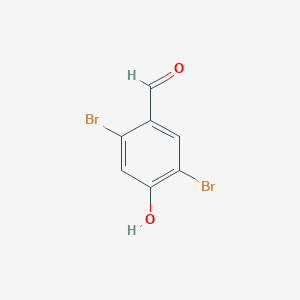
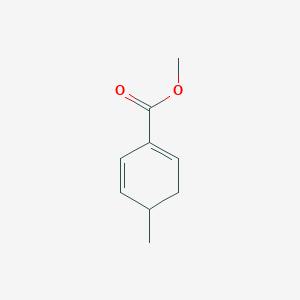
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
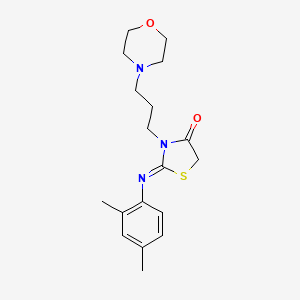
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
